

(S)-1-Boc-2-azetidinemethanol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-1-Boc-2-azetidinemethanol

Cat. No.: B069998

[Get Quote](#)

CAS Number: 161511-85-9

This in-depth technical guide provides a comprehensive overview of **(S)-1-Boc-2-azetidinemethanol**, a valuable chiral building block for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and applications, with a focus on quantitative data, experimental protocols, and its role in modern medicinal chemistry.

Core Chemical and Physical Data

(S)-1-Boc-2-azetidinemethanol, also known as tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate, is a stable, non-proteinogenic amino alcohol derivative. Its unique strained four-membered ring structure and chirality make it an attractive component in the design of novel therapeutics.[\[1\]](#)[\[2\]](#)

Property	Value	Reference
Molecular Formula	C ₉ H ₁₇ NO ₃	[1]
Molecular Weight	187.24 g/mol	[1]
Appearance	Colorless to Yellow Clear Liquid	
CAS Number	161511-85-9	[1]
IUPAC Name	tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate	[1]
Synonyms	(S)-1-Boc-2-azetidinemethanol, (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate, (S)-1-(tert-Butoxycarbonyl)-2-azetidinemethanol	[1]

Synthesis and Experimental Protocols

The synthesis of **(S)-1-Boc-2-azetidinemethanol** typically starts from the corresponding chiral carboxylic acid, (S)-1-Boc-azetidine-2-carboxylic acid.

Experimental Protocol: Reduction of (S)-1-Boc-azetidine-2-carboxylic acid

This protocol describes a general method for the reduction of the carboxylic acid to the primary alcohol.

Materials:

- (S)-1-Boc-azetidine-2-carboxylic acid
- Borane-dimethyl sulfide complex (BMS)

- Anhydrous Tetrahydrofuran (THF)
- Methanol
- Dichloromethane (DCM)
- Anhydrous sodium sulfate
- Standard glassware for inert atmosphere reactions

Procedure:

- Dissolve (S)-1-Boc-azetidine-2-carboxylic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of borane-dimethyl sulfide complex (BMS) in THF dropwise to the cooled solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.
- Dilute the mixture with dichloromethane and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **(S)-1-Boc-2-azetidinemethanol** by flash column chromatography on silica gel.

Spectroscopic Data

The structural confirmation of **(S)-1-Boc-2-azetidinemethanol** is achieved through various spectroscopic techniques. The following tables summarize the expected data.

¹H NMR Spectroscopy Data (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.1	m	1H	CH-CH ₂ OH
~3.8-3.6	m	2H	N-CH ₂
~3.6-3.4	m	2H	CH ₂ -OH
~2.2-2.0	m	2H	CH ₂ (ring)
1.45	s	9H	C(CH ₃) ₃

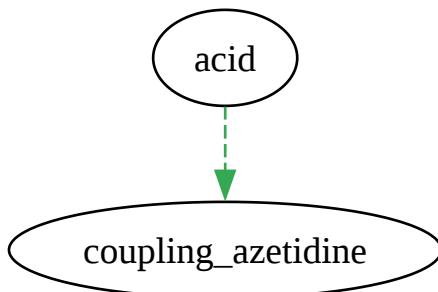
¹³C NMR Spectroscopy Data (CDCl₃)

Chemical Shift (δ) ppm	Assignment
~156	C=O (Boc)
~80	C(CH ₃) ₃
~65	CH-CH ₂ OH
~63	CH ₂ -OH
~48	N-CH ₂
~28	C(CH ₃) ₃
~25	CH ₂ (ring)

FT-IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3300	Broad, Strong	O-H stretch (alcohol)
2975-2850	Strong	C-H stretch (alkane)
~1690	Strong	C=O stretch (Boc carbamate)
~1160	Strong	C-O stretch (carbamate)

Mass Spectrometry Data

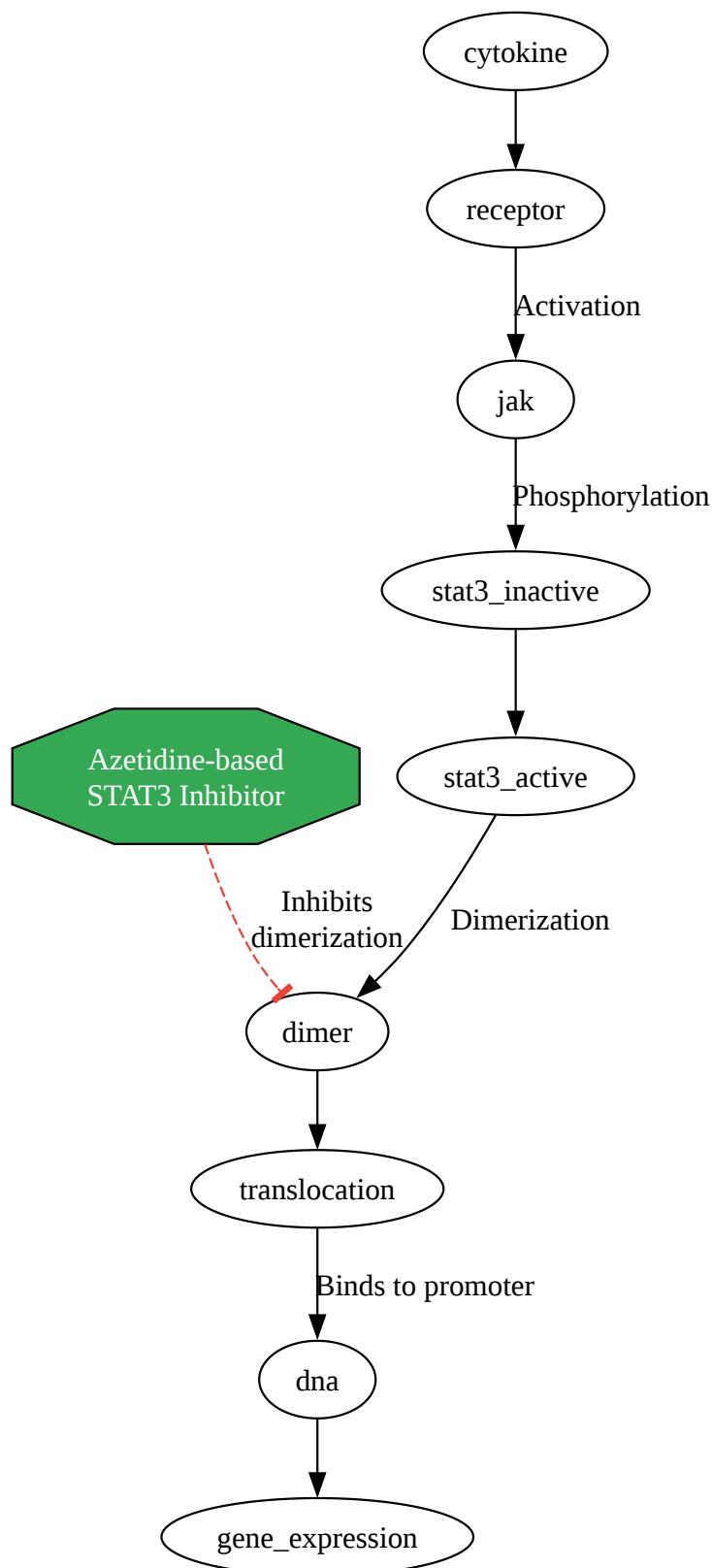

m/z	Interpretation
188	$[\text{M}+\text{H}]^+$
132	$[\text{M}+\text{H} - \text{tBu}]^+$
88	$[\text{M}+\text{H} - \text{Boc}]^+$

Applications in Drug Development

(S)-1-Boc-2-azetidinemethanol serves as a crucial chiral building block in the synthesis of a wide range of biologically active molecules. Its constrained azetidine ring can impart favorable conformational rigidity to peptide and small molecule drug candidates, potentially leading to enhanced binding affinity and selectivity for their biological targets.

Peptidomimetics and Constrained Peptides

The incorporation of azetidine-based amino acids into peptides is a well-established strategy to induce specific secondary structures, such as β -turns and γ -turns.^[3] These turn structures are often critical for the biological activity of peptides. **(S)-1-Boc-2-azetidinemethanol** can be oxidized to the corresponding carboxylic acid and then used in solid-phase peptide synthesis (SPPS) to introduce a constrained, non-natural amino acid residue. This modification can improve metabolic stability and cell permeability of peptide-based drugs.


[Click to download full resolution via product page](#)

Chiral Building Block for Small Molecule Synthesis

The hydroxyl group of **(S)-1-Boc-2-azetidinemethanol** provides a handle for further chemical modifications, allowing for its incorporation into more complex molecular scaffolds. Its chirality is often transferred to the final product, which is crucial for achieving stereospecific interactions with biological targets. Azetidine-containing compounds have shown promise as inhibitors of various enzymes and receptors, including STAT3 inhibitors and anti-HCMV agents.^[4] The rigid azetidine ring can help to position key pharmacophoric groups in a precise orientation for optimal binding.

Signaling Pathways

While **(S)-1-Boc-2-azetidinemethanol** itself is a building block and not a direct modulator of signaling pathways, the molecules synthesized from it can have significant effects. For instance, azetidine-containing amides have been developed as potent and selective inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.^[4] The STAT3 pathway is a critical regulator of cell growth, differentiation, and survival, and its aberrant activation is implicated in various cancers.

[Click to download full resolution via product page](#)

Conclusion

(S)-1-Boc-2-azetidinemethanol is a versatile and valuable chiral building block in modern drug discovery. Its unique structural features and synthetic accessibility make it a key component in the development of novel peptidomimetics and small molecule therapeutics targeting a range of diseases. This guide provides researchers with the essential technical information to effectively utilize this compound in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Functionalization of Azetidine-Containing Small Macroyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-1-Boc-2-azetidinemethanol: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b069998#s-1-boc-2-azetidinemethanol-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com